molecular formula C22H22ClF3N2O3S B299230 N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

Número de catálogo B299230
Peso molecular: 486.9 g/mol
Clave InChI: GZKAIIVEPDYLFK-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide, also known as BCT-197, is a novel compound with potential therapeutic applications. BCT-197 is a small molecule inhibitor that targets the transcription factor STAT3, which is involved in the regulation of cell growth, survival, and immune response.

Mecanismo De Acción

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide exerts its pharmacological effects by inhibiting the transcription factor STAT3, which is activated by various cytokines and growth factors. STAT3 plays a critical role in the regulation of cell growth, survival, and immune response, and its dysregulation is associated with the development and progression of various diseases, including cancer and inflammation. N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide binds to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, including the JAK/STAT and PI3K/Akt pathways, resulting in the suppression of cell growth and survival.
Biochemical and Physiological Effects:
N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has been shown to have several biochemical and physiological effects. In cancer cells, N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide inhibits cell growth and survival, induces apoptosis, and suppresses the expression of genes involved in cell proliferation and survival. In immune cells, N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide suppresses the production of inflammatory cytokines, such as IL-6 and TNF-α, and promotes the differentiation of regulatory T cells. N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has also been shown to inhibit angiogenesis, which is the process of new blood vessel formation that is critical for tumor growth and metastasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has several advantages for lab experiments, including its high potency and selectivity for STAT3 inhibition, its low toxicity, and its ability to penetrate the blood-brain barrier. However, N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has some limitations, including its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics. In addition, N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has not been extensively evaluated in preclinical animal models, and its safety and efficacy in humans have not been established.

Direcciones Futuras

There are several future directions for the development and evaluation of N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide. First, further preclinical studies are needed to evaluate the safety and efficacy of N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide in animal models of cancer, inflammation, and autoimmune diseases. Second, clinical trials are needed to evaluate the safety and efficacy of N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide in humans. Third, the development of novel formulations or delivery systems may improve the solubility and bioavailability of N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide. Fourth, the combination of N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide with other therapies, such as chemotherapy or immunotherapy, may enhance its therapeutic efficacy. Finally, the identification of biomarkers that predict the response to N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide may improve patient selection and treatment outcomes.

Métodos De Síntesis

The synthesis of N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide involves several steps, including the preparation of the bicyclic ring system, the introduction of the anilino group, and the chlorosulfonylation of the phenyl ring. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The yield of N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide is typically around 10%, and the purity is greater than 98%.

Aplicaciones Científicas De Investigación

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has been extensively studied for its potential therapeutic applications in cancer, inflammation, and autoimmune diseases. Several studies have demonstrated that N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide inhibits the growth and survival of various cancer cell lines, including breast, lung, and prostate cancer. N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has also been shown to suppress the activation of STAT3 in immune cells, leading to the inhibition of inflammatory cytokine production. In addition, N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide has been evaluated for its potential use in the treatment of autoimmune diseases, such as rheumatoid arthritis and multiple sclerosis.

Propiedades

Nombre del producto

N-bicyclo[2.2.1]hept-2-yl-2-[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide

Fórmula molecular

C22H22ClF3N2O3S

Peso molecular

486.9 g/mol

Nombre IUPAC

2-[N-(benzenesulfonyl)-4-chloro-3-(trifluoromethyl)anilino]-N-(3-bicyclo[2.2.1]heptanyl)acetamide

InChI

InChI=1S/C22H22ClF3N2O3S/c23-19-9-8-16(12-18(19)22(24,25)26)28(32(30,31)17-4-2-1-3-5-17)13-21(29)27-20-11-14-6-7-15(20)10-14/h1-5,8-9,12,14-15,20H,6-7,10-11,13H2,(H,27,29)

Clave InChI

GZKAIIVEPDYLFK-UHFFFAOYSA-N

SMILES

C1CC2CC1CC2NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

SMILES canónico

C1CC2CC1CC2NC(=O)CN(C3=CC(=C(C=C3)Cl)C(F)(F)F)S(=O)(=O)C4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.